molecular formula C₁₇H₂₂O₆ B1148262 Mono-carboxy-isooctyl Phthalate CAS No. 898544-09-7

Mono-carboxy-isooctyl Phthalate

Cat. No.: B1148262
CAS No.: 898544-09-7
M. Wt: 322.35
InChI Key:
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Description

Mono-carboxy-isooctyl Phthalate is a benzoate ester with the molecular formula C₁₇H₂₂O₆ and a molecular weight of 322.35. . It is a derivative of phthalic acid and is used in various chemical and industrial applications.

Scientific Research Applications

Mono-carboxy-isooctyl Phthalate is used in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential effects on biological systems, particularly in the context of its phthalate structure.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ester linkage.

    Industry: It is used as a plasticizer in the production of flexible plastics and as a stabilizer in the formulation of various industrial products.

Preparation Methods

The synthesis of Mono-carboxy-isooctyl Phthalate involves the esterification of phthalic anhydride with 2-octanol, followed by oxidation to introduce the carboxyl group. The reaction conditions typically involve the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Mono-carboxy-isooctyl Phthalate undergoes various chemical reactions, including:

    Oxidation: The carboxyl group can be further oxidized to form more complex carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Mechanism of Action

The mechanism of action of Mono-carboxy-isooctyl Phthalate involves its interaction with cellular components. The ester linkage allows it to be hydrolyzed by esterases, releasing the active carboxylic acid and alcohol components. These components can then interact with various molecular targets, including enzymes and receptors, to exert their effects .

Comparison with Similar Compounds

Mono-carboxy-isooctyl Phthalate is similar to other phthalate esters such as:

    Diethyl phthalate (DEP): Used as a plasticizer and in personal care products.

    Dibutyl phthalate (DBP): Used in adhesives and printing inks.

    Bis(2-ethylhexyl) phthalate (DEHP): Widely used in medical devices and flexible PVC products. What sets this compound apart is its unique carboxyl group on the octyl chain, which can influence its reactivity and interactions with biological systems.

Properties

IUPAC Name

2-(8-carboxyoctan-2-yloxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O6/c1-12(8-4-2-3-5-11-15(18)19)23-17(22)14-10-7-6-9-13(14)16(20)21/h6-7,9-10,12H,2-5,8,11H2,1H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOGHDLTLRKQOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCC(=O)O)OC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101028113
Record name Mono-carboxy-isooctyl Phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898544-09-7
Record name Mono-carboxy-isooctyl Phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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